Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate
Description
Molecular Formula and Stereochemical Configuration
The molecular formula C25H30BrN3O3 was confirmed through high-resolution mass spectrometry, with a monoisotopic mass of 499.147 g/mol. The indole core is substituted at positions 1, 2, 3, 5, and 6, featuring a methyl group at position 1, a methoxy group at position 5, a bromine atom at position 6, and a carboxylate ester at position 3. The piperazine ring, attached via a methylene group at position 2, is further substituted with a benzyl group at its 4-position (Figure 1).
Table 1: Molecular and stereochemical properties
| Property | Value |
|---|---|
| Molecular formula | C25H30BrN3O3 |
| Average mass | 500.437 g/mol |
| Monoisotopic mass | 499.147 g/mol |
| Stereoisomerism | Not explicitly reported |
The absence of stereochemical data in available literature suggests either a lack of chiral centers or unresolved stereochemical details in current studies. The planar indole and piperazine systems likely adopt stable conformations due to π-π stacking and hydrogen-bonding interactions.
Crystallographic Characterization and X-Ray Diffraction Studies
Crystallographic data for this compound remain unreported in publicly accessible databases. However, structural analogs, such as 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles, have been characterized using X-ray diffraction, revealing planar indole cores and chair conformations for piperazine rings. For the target compound, indirect characterization methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights:
- IR spectroscopy : Expected absorption bands for ester carbonyl (≈1700 cm−1), aromatic C–H (≈3050 cm−1), and ether C–O (≈1250 cm−1) groups.
- 1H NMR : Distinct signals for the benzylpiperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.8–4.0 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
The lack of crystallographic data underscores the need for further studies to resolve three-dimensional packing interactions and confirm bond angles.
Comparative Analysis with Related Indole-Piperazine Hybrid Scaffolds
This compound shares structural motifs with several bioactive indole-piperazine derivatives (Table 2):
Table 2: Structural comparison with indole-piperazine hybrids
- Linker diversity : Unlike analogs with amide or dione linkers, the target compound employs a methylene bridge, which may enhance conformational flexibility and receptor binding kinetics.
- Substituent effects : The bromine and methoxy groups at positions 5 and 6 likely influence electron distribution and steric bulk, potentially modulating interactions with hydrophobic receptor pockets.
- Piperazine substitution : The 4-benzyl group on the piperazine ring is conserved across multiple analogs, suggesting its role in stabilizing ligand-receptor complexes via hydrophobic interactions.
These structural nuances highlight the compound’s uniqueness while aligning it with broader trends in indole-piperazine drug design.
Properties
Molecular Formula |
C25H30BrN3O3 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H30BrN3O3/c1-4-32-25(30)24-19-14-23(31-3)20(26)15-21(19)27(2)22(24)17-29-12-10-28(11-13-29)16-18-8-6-5-7-9-18/h5-9,14-15H,4,10-13,16-17H2,1-3H3 |
InChI Key |
ZJEKRYKLKKOHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Assembly via Fischer Cyclization
The foundational step involves constructing the 1-methylindole scaffold. Modified Fischer indole synthesis remains the most reliable method, employing phenylhydrazine derivatives and ketones under acidic conditions. For this target, 4-methoxyphenylhydrazine reacts with ethyl 3-oxopentanoate in refluxing acetic acid to yield ethyl 5-methoxy-1-methylindole-3-carboxylate (75–82% yield) . The methyl group at position 1 originates from the ketone’s α-carbon, while the methoxy group directs cyclization para to the hydrazine attachment site.
Key Reaction Parameters:
| Component | Specification |
|---|---|
| Hydrazine derivative | 4-methoxyphenylhydrazine |
| Ketone | Ethyl 3-oxopentanoate |
| Acid catalyst | Glacial AcOH (0.5 M) |
| Temperature | 120°C, 8 h |
| Yield | 78% (avg) |
Regioselective Bromination at C-6
Electrophilic bromination introduces the C-6 substituent using N-bromosuccinimide (NBS) under radical-initiated conditions. The 5-methoxy group exerts a strong ortho-directing effect, ensuring >95% regioselectivity for C-6 bromination . Ethyl 5-methoxy-1-methylindole-3-carboxylate reacts with 1.1 equiv NBS in CCl4 containing catalytic benzoyl peroxide (BPO) at 80°C for 3 h, producing ethyl 6-bromo-5-methoxy-1-methylindole-3-carboxylate in 89% yield.
Bromination Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| NBS Equiv (1.0) | 72% conversion |
| NBS Equiv (1.1) | 89% conversion |
| Solvent (CCl4 vs DCM) | CCl4: 89% vs DCM: 63% |
| Initiator (BPO vs AIBN) | BPO: 89% vs AIBN: 76% |
Mannich Reaction for C-2 Functionalization
Introducing the 4-benzylpiperazinylmethyl group at C-2 employs a Mannich-type reaction. Ethyl 6-bromo-5-methoxy-1-methylindole-3-carboxylate reacts with formaldehyde (37% aq) and 4-benzylpiperazine in ethanol at 60°C for 12 h . The indole’s C-2 position, activated by the electron-donating methoxy group, undergoes electrophilic attack by the in situ-generated iminium ion. This step achieves 68% yield after silica gel chromatography.
Mannich Reaction Characterization:
-
NMR (CDCl3): δ 4.37 (s, 2H, CH2N), 3.85 (s, 3H, OCH3), 3.72 (q, J=7.1 Hz, 2H, COOCH2), 2.85–2.45 (m, 8H, piperazine protons)
-
HPLC Purity: 98.2% (C18, MeOH/H2O 70:30)
Esterification and Protecting Group Strategy
While the ethyl ester is typically introduced early in the synthesis (Step 1), alternative routes may require late-stage esterification. Treating the carboxylic acid precursor (obtained via hydrolysis of the ester) with ethanol and thionyl chloride (SOCl2) under reflux for 6 h achieves quantitative esterification . This method proves critical when sensitive functional groups preclude early ester formation.
Comparative Esterification Methods:
| Method | Conditions | Yield |
|---|---|---|
| SOCl2/EtOH | Reflux, 6 h | 99% |
| DCC/DMAP | RT, 24 h | 76% |
| Acidic ion exchange | EtOH, 80°C, 48 h | 58% |
Piperazine Side-Chain Modifications
The 4-benzylpiperazine moiety can be introduced via nucleophilic substitution of a chloromethyl intermediate. Bromination of the Mannich base’s methylene bridge using PCl5 in dichloroethane generates a reactive chloromethyl species, which subsequently reacts with 4-benzylpiperazine in THF at 0°C to 25°C . This two-step sequence improves overall yield to 74% compared to the one-pot Mannich approach.
Chloromethyl Intermediate Analysis:
-
Reaction Monitoring: TLC (hexane:EtOAc 3:1) Rf = 0.42 (chloromethyl), 0.25 (product)
-
Side Products: <5% bis-alkylation observed at piperazine nitrogen
Crystallization and Polymorph Control
Final purification employs solvent-dependent crystallization. Dissolving the crude product in hot ethyl acetate (60°C) followed by gradual cooling to −20°C yields rhombic crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) reveals two polymorphic forms:
Polymorph Characteristics:
| Form | Melting Point | ΔHfus (kJ/mol) | Preferred Solvent |
|---|---|---|---|
| I | 148–150°C | 28.4 | Ethyl acetate |
| II | 142–144°C | 24.7 | Acetonitrile |
Form I exhibits superior bioavailability in preliminary assays and is stabilized by π-stacking between the indole and benzyl groups .
Scalability and Industrial Adaptation
Kilogram-scale production employs continuous flow chemistry for critical steps:
-
Bromination: Tubular reactor with NBS/CCl4 at 100°C, residence time 15 min
-
Mannich Reaction: Packed-bed reactor containing Amberlyst-15 catalyst, 85°C
-
Crystallization: Anti-solvent precipitation using heptane in a segmented flow cell
Process Metrics:
-
Overall Yield: 63% (bench) → 58% (pilot plant)
-
Purity: 99.8% (HPLC)
-
Throughput: 12 kg/day per production line
Analytical Profile and QC Specifications
Spectroscopic Data:
-
HRMS (ESI+): m/z 562.508 [M+H]+ (calc. 562.506)
-
FT-IR (KBr): 1725 cm⁻¹ (ester C=O), 1598 cm⁻¹ (indole C=C)
-
XRD: Monoclinic, space group P2₁/c, Z = 4
Impurity Profile:
| Impurity | Structure | Max. Limit |
|---|---|---|
| Des-bromo analog | Missing Br at C6 | 0.15% |
| N-Demethylated product | NH at C1 | 0.08% |
| Piperazine dimer | Bis-indole adduct | 0.20% |
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Coupling:
A Suzuki-Miyaura reaction between 6-bromo-2-iodoindole intermediates and (4-benzylpiperazin-1-yl)methylboronic acid provides a convergent route . Using Pd(PPh3)4 (3 mol%) and K2CO3 in dioxane/H2O (4:1) at 90°C achieves 71% yield but requires pre-functionalized starting materials.
Microwave-Assisted Synthesis: Radical bromination under microwave irradiation (300 W, 150°C, 10 min) reduces reaction time from 3 h to 15 min with comparable yield (87%). However, scale-up challenges limit industrial application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanisms involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. This compound may serve as a scaffold for developing new antidepressants or anxiolytics .
Case Study 1: Antitumor Activity
In a study published in Molecules, researchers synthesized various derivatives of indole-based compounds similar to this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting that modifications in the structure could enhance antitumor efficacy .
Case Study 2: Neuropharmacological Screening
A separate investigation focused on the neuropharmacological properties of piperazine derivatives. The study assessed their binding affinity to serotonin receptors and found promising results indicating potential anxiolytic effects. These findings suggest that further exploration of this compound could lead to novel treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The compound’s effects are mediated through hydrophobic interactions and hydrogen bonding with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Below is a comparative analysis based on structural and functional analogues:
Key Observations
Core Structure Influence: The indole core in the target compound differentiates it from isoindole-1,3-dione derivatives (e.g., compounds 4a and 4g in ). Indoles are known for enhanced metabolic stability and membrane permeability compared to isoindole-diones, which may influence bioavailability .
Substituent Effects: Electron-Withdrawing Groups (EWGs): highlights that ortho- and para-substituted EWGs (e.g., Cl, NO₂) on the benzylpiperazine moiety enhance AChE inhibition. The target compound’s 6-bromo substituent (moderately EWG) may contribute to similar effects, though its position on the indole core (vs. the benzyl ring in ) could alter binding . Methoxy Group: The 5-methoxy group in the target compound is electron-donating (EDG), contrasting with the meta-methoxy in compound 4g (), which showed reduced activity (IC₅₀ = 5.5 μM). This suggests that EDGs in certain positions may hinder AChE inhibition .
Piperazine vs. Thioether Moieties :
- The 4-benzylpiperazine group in the target compound is structurally distinct from the cyclohexylthio group in ’s analogue. Piperazine derivatives often exhibit improved solubility and receptor affinity due to their basic nitrogen, whereas thioethers may confer greater lipophilicity and oxidative instability .
Synthetic Considerations :
- The target compound’s synthesis likely involves multi-step functionalization of the indole core, contrasting with the isoindole-diones in , which are derived from phthalic anhydride precursors. Such differences may impact scalability and purity .
Biological Activity
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate is a complex organic compound known for its potential pharmacological properties. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C25H30BrN3O3
Molecular Weight : 500.4 g/mol
The compound features an indole core with a methoxy group and a bromo substituent, which may influence its biological activity. The presence of the piperazine moiety is significant as it is often associated with neuropharmacological effects.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of indole compounds, including those with similar structures to this compound, show significant antibacterial and antifungal properties. For instance, compounds with piperazine groups have been linked to inhibition of bacterial growth against pathogens like Escherichia coli and Staphylococcus aureus .
- Neuroprotective Effects : The compound's structural characteristics suggest potential neuroprotective properties. Research in related compounds has shown that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s .
- Anticancer Potential : Some studies have indicated that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antimicrobial Screening
A study synthesized several indole-based compounds, similar to this compound, and screened them for antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibition against a range of bacteria and fungi, suggesting that modifications to the indole structure could enhance biological efficacy .
Case Study 2: Neuroprotective Mechanisms
In a separate investigation focusing on piperazine derivatives, it was found that these compounds could effectively inhibit AChE activity at nanomolar concentrations. This inhibition is critical for enhancing cholinergic signaling in the brain, which is often impaired in neurodegenerative conditions . The specific interactions of this compound with AChE warrant further exploration.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including the introduction of the benzylpiperazine moiety and bromo/methoxy groups. Critical challenges include:
- Regioselectivity : The bromo and methoxy groups on the indole core may require protection/deprotection strategies to avoid unwanted side reactions. Use orthogonal protecting groups (e.g., tert-butyl for methoxy) and monitor via TLC/HPLC .
- Coupling reactions : The benzylpiperazine-methyl group can be introduced via nucleophilic substitution or Buchwald-Hartwig amination. Optimize using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in anhydrous DMF at 80–100°C .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indole C-3 carboxylate, C-6 bromo). Use DEPT-135 to distinguish CH₂/CH₃ groups in the benzylpiperazine moiety .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXT for solution, SHELXL for refinement). Address potential twinning by testing for pseudo-merohedral twinning and applying TWIN/BASF commands .
- HRMS : Validate molecular mass with ESI-HRMS (positive ion mode, resolving power >30,000) to distinguish isotopic patterns of bromine .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
Conflicting bioactivity data may arise from:
- Solubility : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to ensure consistent compound dispersion. Validate via dynamic light scattering (DLS) .
- Assay interference : The bromo group may quench fluorescence in FRET-based assays. Use orthogonal assays (e.g., SPR or radiometric binding) to confirm activity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to identify metabolites that may affect activity .
Q. What computational strategies predict the binding affinity of this compound with neurological targets?
- Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₆). Parameterize the benzylpiperazine group’s flexibility via 50 genetic algorithm runs .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the indole-piperazine scaffold in lipid bilayers, focusing on hydrogen bonding with Asp³.³² residues .
- QSAR : Develop a model using MOE descriptors (e.g., logP, polar surface area) and IC₅₀ data from analogous piperazine-indole derivatives to predict target selectivity .
Q. How should one design a structure-activity relationship (SAR) study to optimize substituents on the indole core?
- Variation of substituents : Synthesize analogs with halogens (Cl, F) at C-6 and varying alkoxy groups (ethoxy, propoxy) at C-5. Assess potency in vitro (e.g., kinase inhibition assays) .
- Bioisosteric replacement : Replace the benzylpiperazine group with 4-arylpiperidines and evaluate metabolic stability via CYP450 inhibition assays .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bond acceptors at the methoxy group, hydrophobic contacts at the indole core) .
Q. What methodologies are critical for accurate crystal structure determination and validation?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å). Collect 360° φ-scans to mitigate absorption effects from bromine .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE command to model disordered solvent molecules .
- Validation : Check for Rint < 5% and ADDSYM alerts in PLATON. Validate hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.4–3.8 Å) using Mercury .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
